molecular formula C11H15N3O2 B1299856 3-Amino-4-morpholin-4-yl-benzamide CAS No. 31642-90-7

3-Amino-4-morpholin-4-yl-benzamide

Cat. No.: B1299856
CAS No.: 31642-90-7
M. Wt: 221.26 g/mol
InChI Key: BOLXEIOHNIMMPK-UHFFFAOYSA-N
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Description

3-Amino-4-morpholin-4-yl-benzamide is an organic compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol It is characterized by the presence of an amino group, a morpholine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-morpholin-4-yl-benzamide typically involves the reaction of 3-nitro-4-morpholin-4-yl-benzamide with reducing agents to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form nitroso or nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of halogenated benzamide derivatives.

Scientific Research Applications

3-Amino-4-morpholin-4-yl-benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-morpholin-4-yl-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Uniqueness: 3-Amino-4-morpholin-4-yl-benzamide is unique due to the presence of both an amino group and a morpholine ring, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-amino-4-morpholin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-9-7-8(11(13)15)1-2-10(9)14-3-5-16-6-4-14/h1-2,7H,3-6,12H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLXEIOHNIMMPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357135
Record name 3-Amino-4-morpholin-4-yl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31642-90-7
Record name 3-Amino-4-morpholin-4-yl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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